芍药苷

描述

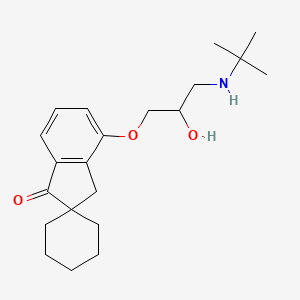

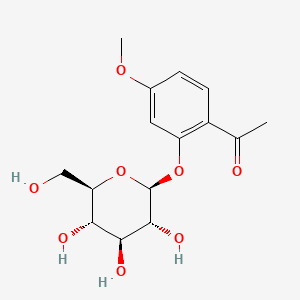

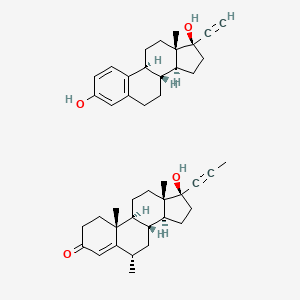

芍药苷是一种生物活性化合物,在牡丹的根中被发现,牡丹是一种传统中药。 该化合物因其各种生物活性而被研究,包括抗炎、抗糖尿病和伤口愈合特性 .

科学研究应用

生化分析

Biochemical Properties

Paeonoside plays a significant role in biochemical reactions, particularly in the differentiation of pre-osteoblasts and the formation of mineralized nodules. It interacts with several key biomolecules, including bone morphogenetic protein 2 and Wnt3a, which are crucial for osteoblast differentiation . Paeonoside enhances the expression of runt-related transcription factor 2 through the activation of Smad1/5/8 and β-catenin pathways, leading to increased bone mineralization . These interactions highlight the compound’s potential in promoting bone health and treating bone-related diseases.

Cellular Effects

Paeonoside exerts various effects on different cell types and cellular processes. In pre-osteoblasts, it promotes wound healing and migration, facilitating osteoblast differentiation and mineralized nodule formation . Paeonoside also influences cell signaling pathways by enhancing the expression of Wnt3a and bone morphogenetic protein 2, which activate downstream molecules such as Smad1/5/8 and β-catenin . These pathways play a crucial role in regulating gene expression and cellular metabolism, ultimately contributing to improved bone health.

Molecular Mechanism

At the molecular level, paeonoside exerts its effects through specific binding interactions with biomolecules. It activates the bone morphogenetic protein 2 and Wnt3a pathways, leading to the phosphorylation of Smad1/5/8 and the stabilization of β-catenin . These events result in the upregulation of runt-related transcription factor 2 expression, which is essential for osteoblast differentiation and bone mineralization . Additionally, paeonoside’s ability to modulate these pathways suggests its potential as a therapeutic agent for bone-related disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of paeonoside have been observed to change over time. Studies have shown that paeonoside remains stable and does not degrade significantly during experiments . Long-term exposure to paeonoside has been associated with sustained osteoblast differentiation and mineralized nodule formation, indicating its potential for prolonged therapeutic use . These findings underscore the compound’s stability and efficacy in promoting bone health over extended periods.

Dosage Effects in Animal Models

The effects of paeonoside vary with different dosages in animal models. At lower doses, paeonoside has been shown to promote osteoblast differentiation and bone mineralization without causing cytotoxic effects . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

Paeonoside is involved in several metabolic pathways, particularly those related to bone health. It interacts with enzymes and cofactors that regulate osteoblast differentiation and bone mineralization . By modulating the bone morphogenetic protein 2 and Wnt3a pathways, paeonoside influences metabolic flux and metabolite levels, contributing to improved bone health . These interactions emphasize the compound’s role in maintaining bone homeostasis and preventing bone-related disorders.

Transport and Distribution

Within cells and tissues, paeonoside is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, such as bone . The compound’s ability to reach and act on specific cellular compartments underscores its potential as a targeted therapeutic agent for bone health . Understanding these transport and distribution mechanisms is crucial for optimizing paeonoside’s therapeutic efficacy.

Subcellular Localization

Paeonoside’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that paeonoside exerts its effects precisely where needed, enhancing its therapeutic potential . By understanding these subcellular dynamics, researchers can better harness paeonoside’s benefits for bone health and other applications.

准备方法

芍药苷通常从牡丹的干燥根中分离出来。提取过程包括几个步骤,包括干燥、研磨和溶剂提取。 该化合物可以使用色谱技术进一步纯化

化学反应分析

作用机制

芍药苷通过多种分子途径发挥作用:

成骨细胞分化: 芍药苷通过增强Wnt3a和骨形态发生蛋白2 (BMP2) 的表达来促进成骨细胞分化。

抗糖尿病活性: 芍药苷在HepG2细胞中激活AMP活化蛋白激酶(AMPK),促进糖原合成和葡萄糖摄取.

伤口愈合: 芍药苷通过促进成骨细胞的细胞迁移和增殖来增强伤口愈合.

相似化合物的比较

芍药苷类似于牡丹中发现的其他糖苷,例如牡丹酚和牡丹醇。 芍药苷在其特定的分子靶点和途径方面是独特的:

牡丹酚: 另一种具有抗炎和神经保护作用的糖苷。

牡丹醇: 一种具有抗炎、抗氧化和心血管保护作用的化合物.

属性

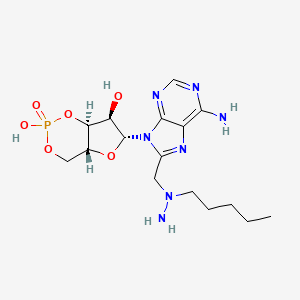

IUPAC Name |

1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIUTYMRHHBXPB-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942452 | |

| Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20309-70-0 | |

| Record name | Paeonoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20309-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is paeonoside and where is it found?

A1: Paeonoside is a chemical compound classified as a monoterpene glucoside. It is primarily found in the root bark of the tree peony (Paeonia suffruticosa), a plant traditionally used in Chinese medicine. [, , ]

Q2: What are the traditional uses of Paeonia suffruticosa, the plant source of paeonoside?

A2: Paeonia suffruticosa has been used in traditional Chinese medicine to address a range of conditions, including inflammation, neurological disorders, cancer, and cardiovascular diseases. []

Q3: How does paeonoside contribute to the biological activity of Paeonia suffruticosa?

A3: While paeonoside is one of several bioactive compounds in Paeonia suffruticosa, research suggests it plays a role in the plant's anti-inflammatory properties. []

Q4: Are there other bioactive compounds found alongside paeonoside in Paeonia species?

A4: Yes, Paeonia species, particularly Paeonia suffruticosa and Paeonia lactiflora, contain several other important bioactive compounds. These include paeoniflorin, benzoylpaeoniflorin, oxypaeoniflorin, and paeonol. [, ]

Q5: How do the levels of paeonoside and other bioactive compounds vary throughout the year in Paeonia plants?

A5: Studies on both Paeonia suffruticosa and Paeonia lactiflora indicate that the concentration of paeonoside and other key compounds fluctuates with the seasons. The highest levels are generally observed between May and June, as well as from September to October, while the lowest concentrations are found in April and July to August. []

Q6: How does the presence of paeoniflorin and paeonol differ between Paeonia species used in traditional medicine?

A6: Research reveals a distinct distribution pattern for paeoniflorin and paeonol within the Paeonia genus. While paeoniflorin appears to be ubiquitous across all investigated species, paeonol and paeonoside are predominantly found in woody species belonging to the section Moutan, often used as the source for "Mu-dan-pi" in traditional medicine. In contrast, these compounds are notably absent in herbaceous species from the section Paeonia, the primary source of "Shao-yao." This difference in chemical composition could be used for quality control in distinguishing "Mu-dan-pi" from "Shao-yao." []

Q7: What is the role of paeonoside in pre-osteoblast differentiation and bone formation?

A7: In vitro studies suggest that paeonoside promotes the differentiation of pre-osteoblasts, cells responsible for bone formation. It has been observed to enhance wound healing, transmigration, and the formation of mineralized nodules in these cells. []

Q8: How does paeonoside influence signaling pathways involved in osteoblast differentiation?

A8: Paeonoside appears to modulate specific signaling pathways crucial for osteoblast differentiation. It has been shown to upregulate the expression of Wnt3a and bone morphogenetic protein 2 (BMP2). This activation subsequently triggers downstream signaling molecules, including Smad1/5/8 and β-catenin, leading to an increase in runt-related transcription factor 2 (RUNX2) expression, a key regulator of osteoblast differentiation. []

Q9: Is the effect of paeonoside on osteoblast differentiation dependent on the BMP2 and Wnt3a pathways?

A9: Yes, experimental evidence suggests that inhibiting the BMP2 and Wnt3a pathways significantly diminishes the positive effects of paeonoside on osteoblast differentiation. This inhibition is accompanied by a decrease in RUNX2 expression within the nucleus, indicating the crucial role of these pathways in mediating paeonoside's effects. []

Q10: What potential therapeutic applications might paeonoside have based on its effects on osteoblasts?

A10: The ability of paeonoside to promote osteoblast differentiation and mineralized nodule formation suggests it could potentially be developed as a therapeutic agent for treating bone diseases. This could include conditions like osteoporosis, characterized by low bone density, and periodontitis, which involves the destruction of bone supporting the teeth. []

Q11: How is the content of paeonoside determined in pharmaceutical preparations?

A11: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying paeonoside in pharmaceutical formulations like Ruheneixiao granules. [, , , , , ]

Q12: What is the optimal harvesting time for maximizing paeonoside yield in Anhui Fengdan Peony?

A12: Research suggests that harvesting Anhui Fengdan Peony plants between August and November, when they are 4-5 years old, yields the highest paeonoside content. []

Q13: What is the role of paeonoside in the insecticidal properties of Moutan?

A13: Moutan, traditionally used in antagonistic storage of Chinese medicinal materials, has demonstrated insect-repellent properties. While paeonol is believed to be the primary contributor to this effect, paeonoside may play a supporting role. []

Q14: Has the structure of paeonoside been confirmed through chemical synthesis?

A14: Yes, paeonoside has been successfully synthesized in the laboratory, confirming its structure as kaempferol-3,7-di-O-glucoside. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Pyrazolo[3,4-d]pyrimidine](/img/structure/B1217852.png)